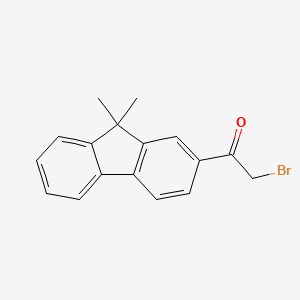
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone is a chemical compound known for its unique structure and properties It is a derivative of fluorene, characterized by the presence of a bromine atom and a dimethyl group attached to the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of 2-bromofluorene and iodomethane as the major reactants . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the fluorene ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties.
Materials Science: The compound is utilized in the development of non-linear optical (NLO) materials, which are essential for advanced photonic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone exerts its effects is primarily related to its ability to participate in electron transfer processes. The bromine atom and the fluorene backbone facilitate π-electron conjugation, enhancing the compound’s reactivity in various chemical reactions. This electron delocalization is crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
2-Bromofluorene: Lacks the dimethyl groups, resulting in different electronic properties.
9,9-Dimethylfluorene: Does not contain the bromine atom, affecting its reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Contains two bromine atoms, leading to different substitution patterns and reactivity.
Uniqueness
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone is unique due to the combination of the bromine atom and the dimethyl groups on the fluorene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in organic electronics and materials science .
Properties
Molecular Formula |
C17H15BrO |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-bromo-1-(9,9-dimethylfluoren-2-yl)ethanone |
InChI |
InChI=1S/C17H15BrO/c1-17(2)14-6-4-3-5-12(14)13-8-7-11(9-15(13)17)16(19)10-18/h3-9H,10H2,1-2H3 |
InChI Key |
NVCPBAUAQRVSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















